molecular formula C17H16ClNO B3911079 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one

3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one

Cat. No. B3911079
M. Wt: 285.8 g/mol
InChI Key: UHDGXVIFSNVPDE-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one, also known as Cmpd-1, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of chalcones, which are natural compounds found in various plants and have been reported to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one is not fully understood, but it has been reported to inhibit various signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one has also been reported to inhibit the activity of STAT3, a transcription factor that is involved in cancer progression.
Biochemical and Physiological Effects:
3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its relatively low toxicity compared to other compounds. It has also been reported to exhibit good solubility in various solvents, making it easier to work with. However, one of the limitations of using 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one is its relatively low potency compared to other compounds.

Future Directions

There are several future directions for research involving 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one. One potential area of research is to investigate its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease. Another potential area of research is to investigate its potential as a chemopreventive agent in various types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one and to optimize its potency for therapeutic applications.

Scientific Research Applications

3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

(E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-8-9-15(18)16(10-12)19-13(2)11-17(20)14-6-4-3-5-7-14/h3-11,19H,1-2H3/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGXVIFSNVPDE-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=CC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)N/C(=C/C(=O)C2=CC=CC=C2)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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